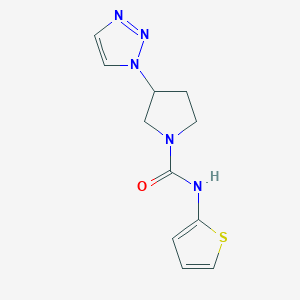
(2E)-4-(2,4-dichlorophenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-(2,4-dichlorophenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C19H14Cl2N4S and its molecular weight is 401.31. The purity is usually 95%.
BenchChem offers high-quality (2E)-4-(2,4-dichlorophenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-4-(2,4-dichlorophenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Characterization and Stability of Thiazole Derivatives
Thiazole derivatives, including iminoethenethiones, have been characterized for their stability and structure using advanced techniques like neutralization-reionization mass spectrometry and theoretical calculations. These compounds are studied for their singlet ground state and stability, laying the groundwork for further applications in chemical synthesis and material science (Flammang et al., 1994).
Synthesis and Biological Activities
Research into thiazolo[5,4-d]pyrimidines has shown their synthesis and applications, including potential biological activities like molluscicidal properties, which could contribute to controlling schistosomiasis transmission vectors (El-bayouki & Basyouni, 1988).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been evaluated for their performance in inhibiting corrosion of metals, such as iron. This includes detailed quantum chemical and molecular dynamics simulation studies, highlighting their potential in protective coatings and materials science (Kaya et al., 2016).
Detection of Cyanide Anions
Certain carbazole derivatives have been synthesized to act as efficient probes for the detection of cyanide ions in aqueous media and living cells, demonstrating the application of thiazole derivatives in environmental monitoring and biomedical research (Sun et al., 2016).
Antimicrobial and Antitumor Activities
Studies have also focused on synthesizing nitrogen heterocycles based on thiazole derivatives, evaluating their antimicrobial and antitumor activities. This research indicates the potential of these compounds in developing new therapeutic agents (Hasanen et al., 2014).
Propiedades
IUPAC Name |
(2E)-4-(2,4-dichlorophenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4S/c1-2-12-3-6-14(7-4-12)24-25-17(10-22)19-23-18(11-26-19)15-8-5-13(20)9-16(15)21/h3-9,11,24H,2H2,1H3/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUXGJXBCUJQMK-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2685387.png)

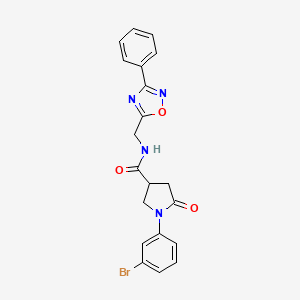
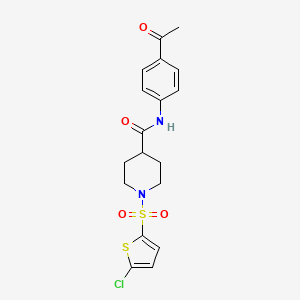
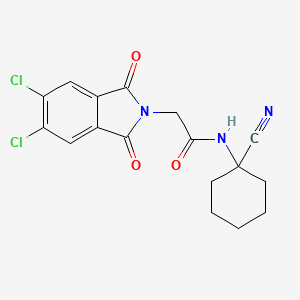
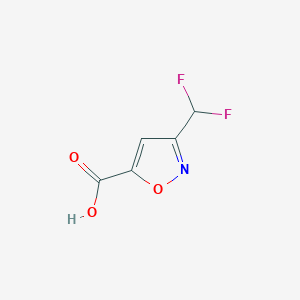
![1-(2,6-Difluorophenyl)-3-(5,7-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2685399.png)
![1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone](/img/structure/B2685400.png)
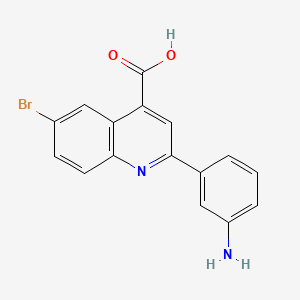
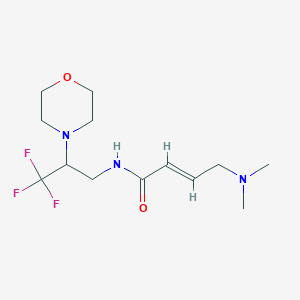

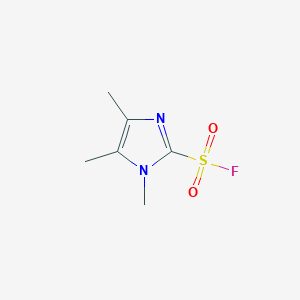
![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)
